molecular formula C9H10BrNO4S B1472731 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide CAS No. 859232-71-6

4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide

Cat. No.: B1472731
CAS No.: 859232-71-6
M. Wt: 308.15 g/mol
InChI Key: KHAJHOZGIYHENL-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide is a chemical reagent designed for research and development purposes. As a benzenesulfonamide derivative, this compound is of significant interest in medicinal chemistry for the synthesis and optimization of novel bioactive molecules. Its structure, featuring a sulfonamide group and a bromo substituent, is commonly found in compounds investigated as inhibitors for various enzymatic targets . The additional methoxycarbonylmethyl group provides a versatile handle for further chemical modification, making it a valuable building block for constructing more complex chemical entities. Researchers can utilize this compound in the exploration of new therapeutic agents, leveraging its potential to interact with biological targets such as viral capsid proteins or metabolic enzymes . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(5-bromo-2-sulfamoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAJHOZGIYHENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C10H12BrNO4S
  • Molecular Weight : 303.17 g/mol
  • Canonical SMILES : CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NBr

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which are metalloenzymes involved in numerous physiological processes.

Target Enzymes

The compound has shown significant inhibitory effects on different isoforms of carbonic anhydrases, particularly hCA II and hCA IX, which are implicated in cancer progression and other diseases. The inhibition constants (KIs) for these interactions are critical for understanding its potency.

Biological Activities

  • Antimicrobial Activity :
    • The compound exhibits antimicrobial properties against various pathogens. For instance, studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against E. coli and S. aureus.
  • Anti-inflammatory Effects :
    • In vivo studies demonstrated that this compound significantly reduces carrageenan-induced paw edema in rats, showcasing its potential as an anti-inflammatory agent.
  • Antiproliferative Activity :
    • Research indicates that this compound may possess antiproliferative effects against certain cancer cell lines, suggesting its utility in oncology.

Table 1: Inhibitory Activity Against Carbonic Anhydrases

CompoundTarget IsoformInhibition Constant (KI)
This compoundhCA II24.6 nM
hCA IX250 nM
hCA I>1000 nM

Case Studies

  • A study by Dar & Shamsuzzaman (2015) highlighted the compound's effectiveness as a CA inhibitor, demonstrating its potential in managing conditions like glaucoma and certain cancers through selective inhibition of specific CA isoforms.
  • Another investigation focused on the synthesis of various benzenesulfonamide derivatives, revealing that modifications to the sulfonamide structure can enhance biological activity, particularly in anti-inflammatory and antimicrobial contexts .

Comparison with Similar Compounds

Data Tables

Table 2: Physical Properties

Compound (Reference) Melting Point (°C) Solubility IR C=O (cm⁻¹)
Target Compound Not reported Moderate in DMSO ~1680–1618
2-(4-Bromo...acid monohydrate Not reported Low in water 1683–1618
Chlorsulfuron 185–187 Insoluble in H₂O Not reported

Preparation Methods

Preparation of 4-Bromo-2-Methoxybenzenesulfonyl Chloride Intermediate

A critical intermediate in the synthesis is 4-bromo-2-methoxybenzenesulfonyl chloride. A patented method provides an efficient and high-purity route with the following key steps:

Step Reagents & Conditions Description
1 Cuprous chloride in water; thionyl chloride added dropwise at 0-10 °C Formation of standby solution A by reaction for 16-24 hours at room temperature
2 4-bromo-2-methoxyaniline in acid solvent at 0-10 °C; sodium nitrite solution added dropwise at 0-10 °C Formation of diazonium salt (standby solution B) by reaction for 30 min to 1 hour at -5 to 0 °C
3 Slowly add solution B into solution A at 0-10 °C, then heat to 25 °C for 8-24 hours Diazotization and sulfonyl chloride formation reaction
4 Work-up: pour ice water, extract with dichloromethane (DCM), wash, dry, spin-dry, and purify Isolation of 4-bromo-2-methoxybenzenesulfonyl chloride

This method avoids the use of chlorosulfonic acid, which is associated with low yields (~5%), difficult control, and troublesome post-treatment. The patented approach yields a higher purity product with simplified purification.

Introduction of Methoxycarbonylmethyl Side Chain

The methoxycarbonylmethyl group is introduced via alkylation reactions involving bromoacetate derivatives. A representative procedure involves:

  • Generation of a lithio intermediate by treatment of a bromo-substituted aromatic ketone with n-butyllithium at low temperature (-78 °C)
  • Subsequent reaction with methyl 2-bromoacetate to install the methoxycarbonylmethyl substituent

For example, in a related system (6-bromo-4-fluoroindan-1-one), the reaction conditions and yields are:

Parameter Details
Base n-Butyllithium (2.6 M in toluene)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C initially, then warmed to room temperature
Electrophile Methyl 2-bromoacetate
Reaction time 2 hours at room temperature
Work-up Quench with ammonium chloride solution, extract with ethyl acetate, wash, dry
Yield 92% (isolated product)

This step effectively installs the methoxycarbonylmethyl group on the aromatic ring, setting the stage for subsequent sulfonamide formation.

Conversion to Sulfonamide

The final step involves conversion of the sulfonyl chloride intermediate to the sulfonamide by reaction with ammonia or an amine source under mild conditions. Typical conditions include:

  • Reaction of 4-bromo-2-methoxybenzenesulfonyl chloride with aqueous ammonia or ammonium hydroxide solution
  • Temperature control around room temperature
  • Work-up by extraction and purification to isolate the sulfonamide

This step is generally straightforward and yields the desired 4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide with high purity.

Summary of Preparation Route

Step Starting Material Key Reagents & Conditions Product Yield / Notes
1 4-bromo-2-methoxyaniline CuCl, SOCl2, NaNO2, acid solvent, 0-25 °C 4-bromo-2-methoxybenzenesulfonyl chloride High purity, improved yield
2 Aromatic ketone (e.g., bromoindanone) n-BuLi, THF, methyl 2-bromoacetate, -78 °C to RT Methoxycarbonylmethyl substituted intermediate 92% yield reported
3 Sulfonyl chloride intermediate Aqueous ammonia, room temperature This compound High purity, standard sulfonamide formation

Research Findings and Analysis

  • The patented synthesis of the sulfonyl chloride intermediate emphasizes mild conditions and avoids hazardous reagents like chlorosulfonic acid, improving safety and yield.
  • The alkylation step using methyl 2-bromoacetate under lithiation conditions is highly efficient, with yields up to 92% reported in analogous systems.
  • The final amination step is a well-established transformation in sulfonamide chemistry, typically proceeding with high selectivity and yield.
  • Alternative synthetic routes for related intermediates, such as 4-bromo-2-methoxybenzaldehyde, have been developed involving Grignard reagents and crystallization techniques, which may offer insights for optimizing precursor syntheses.
  • Overall, the preparation methods combine classical aromatic substitution, diazotization, lithiation, and nucleophilic substitution techniques tailored for this compound.

Q & A

Q. What are the common synthetic pathways for introducing sulfonamide and bromo substituents into benzenesulfonamide derivatives like 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

  • Sulfonamide Formation : Reacting benzenesulfonyl chloride intermediates with amines under basic conditions (e.g., triethylamine or sodium bicarbonate) to install the sulfonamide group. This method is analogous to procedures described for structurally related compounds like 4-bromo-N-(2-fluorophenyl)benzenesulfonamide .
  • Bromination : Electrophilic aromatic substitution or directed ortho-bromination using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS). The bromine atom’s position is influenced by directing groups (e.g., methoxycarbonylmethyl), as seen in derivatives such as 4-bromo-N-methyl-benzenesulfonamide .
  • Methoxycarbonylmethyl Introduction : Alkylation or coupling reactions, such as Mitsunobu or Ullmann-type couplings, to attach the methoxycarbonylmethyl group .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H/¹³C NMR : Identify characteristic peaks for the sulfonamide (-SO₂NH₂), bromo substituent (deshielded aromatic protons), and methoxycarbonylmethyl (-COOCH₃) groups. For example, the methyl ester typically shows a singlet near δ 3.8–4.0 ppm .
    • 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm connectivity, especially for crowded aromatic regions.
  • X-ray Crystallography : Resolve the crystal structure to validate bond lengths, angles, and spatial arrangement. Similar sulfonamide derivatives, such as N-(2-bromophenyl)-4-methylbenzenesulfonamide, have been characterized this way .

Advanced Research Questions

Q. What computational methods optimize reaction conditions for synthesizing brominated benzenesulfonamides?

Methodological Answer: State-of-the-art computational approaches, such as quantum mechanical calculations (DFT) and reaction path searches, can predict optimal conditions:

  • Transition State Modeling : Identify energy barriers for bromination or coupling steps. For example, ICReDD’s workflow combines quantum calculations with experimental feedback to reduce trial-and-error .
  • Solvent/Reagent Screening : Use COSMO-RS or machine learning models to predict solvent effects on reaction yields. This is critical for polar intermediates like methoxycarbonylmethyl-substituted compounds .

Q. How do steric and electronic effects of the methoxycarbonylmethyl group influence reactivity and biological activity compared to other derivatives?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing methoxycarbonyl group deactivates the aromatic ring, directing electrophilic substitutions to specific positions (e.g., para to sulfonamide). This is observed in analogs like methyl 4-bromo-2-(methylamino)benzoate, where substituents alter reaction pathways .
  • Steric Effects : The bulky methoxycarbonylmethyl group may hinder interactions with biological targets. Comparative studies of sulfonamide derivatives (e.g., 4-bromo-N-[4-methoxy-3-(piperazinyl)phenyl]benzenesulfonamide) suggest steric bulk reduces binding affinity to enzymes like carbonic anhydrase .

Q. What experimental designs assess solubility and stability of this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Solubility : Use shake-flask or UV-Vis assays to measure solubility in buffered solutions (pH 1–12). Monitor degradation via HPLC or LC-MS. For example, sulfonamides like 4-bromo-N-methyl-benzenesulfonamide show reduced stability in acidic media due to hydrolysis .
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Track changes using thermal analysis (DSC/TGA) and spectroscopic methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide

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